5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Overview
Description
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is a derivative of 1,3-cyclohexanedione, characterized by the presence of two methyl groups and a 2-oxopropyl group attached to the cyclohexane ring. This compound is known for its stability in solid form and its reactivity in solution, making it a valuable reagent in organic synthesis .
Preparation Methods
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione exerts its effects involves its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and reactivity. Similar compounds include:
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the 2-oxopropyl group and has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: Has a single methyl group and different chemical properties.
These comparisons highlight the distinct characteristics and versatility of this compound in various chemical and industrial applications .
Properties
IUPAC Name |
5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZYSTCNHMEEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=O)CC(CC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363030 | |
Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-87-3 | |
Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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